1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione
Description
Properties
CAS No. |
90012-57-0 |
|---|---|
Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,3-diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione |
InChI |
InChI=1S/C16H12N4S/c21-16-17-14-13(11-7-3-1-4-8-11)19-20(15(14)18-16)12-9-5-2-6-10-12/h1-10H,(H2,17,18,21) |
InChI Key |
WRSOWCMOFAGCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2NC(=S)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Procedure ():
Starting Material Preparation :
Cyclization with Thiourea :
Data Table 1: Reaction Parameters and Yields
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 3-Methyl-1-phenyl-pyrazole-4-carbaldehyde | Thiourea | MeOH | 65–70 | 6 | 68–72 | |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Thiourea | EtOH | 80 | 8 | 75 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency.
Procedure ():
- Solid-Supported Reaction :
Advantages :
- Reduced reaction time (10 min vs. 4 h).
- Higher purity due to minimized side reactions.
Chlorination and Desulfurization Pathways
Chlorination of intermediates enables further functionalization.
Procedure ():
Chlorination :
Desulfurization :
Data Table 2: Chlorination and Desulfurization Outcomes
| Step | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Chlorination | PCl₅/POCl₃ | 80°C, 5 h | 5-Chloro derivative | 70 |
| Desulfurization | Cu bronze | 120°C, 3 h | Dimer | 62 |
One-Pot Multicomponent Reactions
Biginelli-like reactions enable efficient assembly of the imidazo[4,5-c]pyrazole core.
Procedure ():
- Reaction Setup :
Key Observation :
- Ethanol enhances solubility of intermediates, reducing byproduct formation.
Spectroscopic Validation
IR Spectroscopy :
¹H NMR (DMSO- d6) :
¹³C NMR :
Comparative Analysis of Methodologies
Table 3: Efficiency of Synthetic Routes
| Method | Time | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Conventional Cyclocondensation | 6–8 h | 68–75 | High | Moderate |
| Microwave-Assisted | 10 min | 85 | Very High | High |
| Chlorination/Desulfurization | 8 h | 62–70 | Moderate | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione form can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione
- Substituents : 1- and 3-phenyl groups.
- Synthesis: Likely involves cyclocondensation of phenylhydrazine with appropriate precursors, similar to derivatives in (e.g., reflux with KOH in ethanol) .
Compound 8a (–2)
- Substituents: 4-Chlorobenzylideneamino at position 6, 4-hydroxyphenyl at position 3.
- Synthesis: Derived from phenylhydrazine, 4-chlorobenzaldehyde, and KOH in ethanol, yielding 64% with m.p. 156°C .
- Key Difference : Electron-withdrawing Cl and polar OH groups enhance reactivity compared to the neutral phenyl groups in the target compound.
2-Isonicotinoyl Derivatives (–11)
- Substituents: Isonicotinoyl (pyridine-4-carbonyl) at position 2, with variable aryl groups.
- Synthesis : Eco-friendly, one-pot multicomponent reaction using PEG-400 and bleaching earth clay (BEC), achieving high yields (e.g., 68–75%) .
- Key Difference: The isonicotinoyl group introduces hydrogen-bonding capacity, influencing antifungal activity .
Physical and Spectral Properties
- Stability: The diphenyl groups in the target compound may improve hydrophobic stability compared to 8a’s hydrolytically sensitive 4-Cl-benzylideneamino group .
Antifungal Potential
- 2-Isonicotinoyl Derivatives: Exhibit activity against Aspergillus niger and Penicillium citrinum, with electron-withdrawing substituents (e.g., -NO₂) enhancing potency . SAR studies highlight the necessity of the dihydroimidazo[4,5-c]pyrazole core .
Anti-inflammatory Activity
Molecular Docking and SAR
- 2-Isonicotinoyl Derivatives: Docked into Trypanosoma cruzi CYP51 (PDB: 3KHM), mimicking fluconazole’s binding via pyridine-thione interactions .
- Target Compound: Predicted to bind CYP51 via phenyl-thione interactions, though reduced polarity may lower affinity compared to isonicotinoyl analogs.
Biological Activity
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C16H12N4S
- Molecular Weight : 292.36 g/mol
- CAS Number : 90012-57-0
Anticancer Activity
Recent studies have highlighted the potential of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione as an anticancer agent.
The compound has been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It causes G1 phase arrest in MCF-7 breast cancer cells by downregulating cyclin D2 and CDK2 .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS are associated with the collapse of mitochondrial membrane potential (DΨm), leading to cell death .
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranging from 0.83 to 1.81 µM were recorded for various derivatives .
- A549 (Lung Cancer) and HeLa (Cervical Cancer) : Similar efficacy was noted, indicating broad-spectrum anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Antibacterial and Antifungal Activity
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione has shown promising results against various bacterial and fungal strains:
- Candida albicans : Exhibited significant antifungal activity with MIC values comparable to established antifungal agents .
- Escherichia coli and Klebsiella pneumoniae : Demonstrated higher activity than conventional antibiotics such as chloramphenicol .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been documented in several studies. It is believed to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 | 0.83 - 1.81 µM |
| A549 | Not specified | |
| HeLa | Not specified | |
| Antimicrobial | Candida albicans | MIC = 3.125 mg/mL |
| Escherichia coli | Higher than chloramphenicol | |
| Klebsiella pneumoniae | Higher than chloramphenicol | |
| Anti-inflammatory | Various inflammatory models | Not specified |
Case Studies
Several case studies have contributed to understanding the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells as evidenced by flow cytometry and DNA fragmentation assays .
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial effects against multiple strains and found it effective at concentrations lower than traditional antibiotics .
Q & A
Q. What are the common synthetic routes for 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions using precursors like substituted hydrazines and α,β-diketones. For example, diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride yield intermediates, which are characterized via NMR, IR, and X-ray crystallography to confirm regioselectivity and tautomeric forms . Recrystallization from ethanol or toluene is often employed to purify intermediates, with melting points and elemental analysis used for validation .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns.
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions observed in dihydropyrazole analogs) .
- FT-IR : Identifies thione (C=S) stretching vibrations (~1,200 cm⁻¹) and NH/OH groups .
Data interpretation should align with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .
Q. How is the compound’s antimicrobial activity initially evaluated, and what controls are required?
Standard protocols involve:
- Agar dilution/Kirby-Bauer assays : To determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Positive controls : Fluconazole for antifungal activity, ciprofloxacin for antibacterial.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) to prioritize derivatives for synthesis .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and regioselectivity in cyclization steps .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at phenyl rings) with biological activity .
Q. How can conflicting data on biological activity be resolved?
Contradictions often arise from:
- Structural analogs : Subtle changes (e.g., trifluoromethyl vs. tert-butyl groups) drastically alter solubility and target interactions .
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and validate with dose-response curves .
- Mechanistic studies : Use enzyme inhibition assays (e.g., lanosterol demethylase activity for antifungals) to confirm target engagement .
Table 1 : Substituent Effects on Antifungal Activity (MIC, μg/mL)
| Substituent (R) | C. albicans | A. fumigatus | Reference |
|---|---|---|---|
| 4-OCH₃ | 8.0 | 16.0 | |
| 4-CF₃ | 2.0 | 4.0 | |
| 4-NO₂ | 32.0 | 64.0 |
Q. What strategies address low solubility in pharmacological assays?
Q. How are traditional synthetic methods reconciled with green chemistry principles?
Q. What statistical frameworks are recommended for analyzing dose-response data?
- Nonlinear regression : Fit data to Hill or Logit models using software like GraphPad Prism .
- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ values .
- Multivariate analysis : Use PCA to identify dominant factors (e.g., lipophilicity vs. hydrogen bonding) influencing activity .
Q. How can molecular dynamics (MD) simulations clarify the compound’s mechanism of action?
- Binding stability : Simulate ligand-enzyme complexes (e.g., 100 ns MD runs) to assess conformational changes .
- Free-energy calculations : Compute binding affinities via MM-PBSA/GBSA to validate docking predictions .
- Solvent effects : Analyze hydration shells to explain solubility-activity relationships .
Q. What experimental designs validate the compound’s potential as a multi-target therapeutic agent?
- Polypharmacology profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Transcriptomics : Use RNA-seq to map gene expression changes in treated microbial or cancer cells .
- In vivo models : Evaluate efficacy in zebrafish or murine models of infection, ensuring adherence to 3R principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
